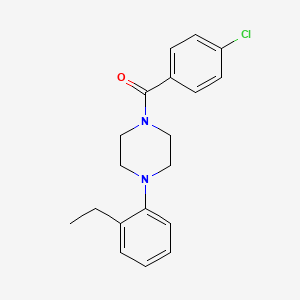![molecular formula C15H16N2O4 B5738759 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. Gabapentin was first approved by the FDA in 1993 and has since become a commonly prescribed medication. Gabapentin is a GABA analogue and works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
作用机制
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to reduce the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This can lead to a reduction in pain and a decrease in anxiety.
实验室实验的优点和局限性
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, one limitation is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively short half-life, which can make it difficult to maintain consistent drug levels in lab experiments.
未来方向
There are a number of future directions for research on 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the potential use of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione in the treatment of anxiety and bipolar disorder. Another area of research is the development of new analogues of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanism of action of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione and its effects on neuronal excitability.
合成方法
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione is synthesized using a four-step process. The first step involves the reaction of 1,2-cyclohexanedione with ammonia to form 1,2-cyclohexanedione monoxime. The second step involves the reaction of 1,2-cyclohexanedione monoxime with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-cyclohexanedione. The third step involves the reaction of 1-(chloroacetyl)-1,2-cyclohexanedione with 4-aminobenzoic acid to form 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione. The final step involves the reaction of 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione with morpholine to form 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione.
科学研究应用
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in a variety of conditions, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and post-herpetic neuralgia. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of anxiety and bipolar disorder, although further research is needed in these areas.
属性
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-5-6-14(19)17(13)12-3-1-11(2-4-12)15(20)16-7-9-21-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVMYNQVDMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)

![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)
